molecular formula C11H12O B8152538 1-Ethoxy-3-ethynyl-5-methylbenzene

1-Ethoxy-3-ethynyl-5-methylbenzene

Cat. No.: B8152538
M. Wt: 160.21 g/mol
InChI Key: CEDDLRLKZRTGSN-UHFFFAOYSA-N
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Description

1-Ethoxy-3-ethynyl-5-methylbenzene is an aromatic compound characterized by the presence of an ethoxy group, an ethynyl group, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-3-ethynyl-5-methylbenzene can be synthesized through a series of organic reactions. One common method involves the ethynylation of 1-ethoxy-3-methylbenzene. This process typically requires the use of a strong base, such as sodium amide (NaNH2), to deprotonate the ethynyl group, followed by a coupling reaction with the ethoxy-methylbenzene derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-3-ethynyl-5-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethoxy-3-ethynyl-5-methylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-ethoxy-3-ethynyl-5-methylbenzene involves its interaction with various molecular targets and pathways. The ethynyl group can participate in nucleophilic addition reactions, while the benzene ring can undergo electrophilic aromatic substitution. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .

Comparison with Similar Compounds

  • 1-Ethoxy-3-ethynylbenzene
  • 1-Ethoxy-5-methylbenzene
  • 3-Ethynyl-5-methylbenzene

Comparison: 1-Ethoxy-3-ethynyl-5-methylbenzene is unique due to the presence of both an ethoxy and an ethynyl group on the benzene ring.

Properties

IUPAC Name

1-ethoxy-3-ethynyl-5-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-4-10-6-9(3)7-11(8-10)12-5-2/h1,6-8H,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDDLRLKZRTGSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)C#C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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